molecular formula C15H18N2O2S2 B11673275 Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11673275
M. Wt: 322.5 g/mol
InChI Key: SCJXKOVKYADDSU-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a carboxylate group, and a phenyl group substituted with a methylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea and 4-(methylsulfanyl)benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding dihydropyrimidine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H18N2O2S2

Molecular Weight

322.5 g/mol

IUPAC Name

ethyl 6-methyl-4-(4-methylsulfanylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O2S2/c1-4-19-14(18)12-9(2)16-15(20)17-13(12)10-5-7-11(21-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,20)

InChI Key

SCJXKOVKYADDSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)SC)C

Origin of Product

United States

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